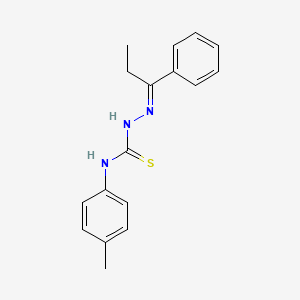
1-phenyl-1-propanone N-(4-methylphenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-1-propanone N-(4-methylphenyl)thiosemicarbazone, also known as PPT, is a chemical compound that has been widely studied for its potential applications in scientific research. PPT is a thiosemicarbazone derivative that has been shown to exhibit a variety of biological activities, including antiviral, antitumor, and antifungal effects.
作用機序
The exact mechanism of action of 1-phenyl-1-propanone N-(4-methylphenyl)thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses such as HIV. This compound has also been shown to induce the expression of pro-apoptotic proteins and suppress the expression of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antiviral, antitumor, and antifungal activities, this compound has also been shown to have anti-inflammatory and antioxidant effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals, which can cause oxidative damage to cells.
実験室実験の利点と制限
One of the major advantages of 1-phenyl-1-propanone N-(4-methylphenyl)thiosemicarbazone is its broad-spectrum antiviral activity. This compound has been shown to be effective against a wide range of viruses, including those that are resistant to other antiviral agents. This compound is also relatively easy to synthesize and can be produced in large quantities.
However, there are also some limitations to the use of this compound in lab experiments. This compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in cell-based assays. In addition, this compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are a number of potential future directions for research on 1-phenyl-1-propanone N-(4-methylphenyl)thiosemicarbazone. One area of research is in the development of more potent and selective analogs of this compound. Another area of research is in the use of this compound as a tool for studying the mechanisms of viral replication and cancer cell growth. Finally, this compound may have potential applications in the development of new antiviral, antitumor, and antifungal agents.
合成法
The synthesis of 1-phenyl-1-propanone N-(4-methylphenyl)thiosemicarbazone involves the reaction of 1-phenyl-1-propanone with thiosemicarbazide in the presence of an acid catalyst. The resulting product is then treated with 4-methylbenzaldehyde to form this compound. The reaction scheme is shown below:
科学的研究の応用
1-phenyl-1-propanone N-(4-methylphenyl)thiosemicarbazone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of antiviral agents. This compound has been shown to exhibit potent antiviral activity against a number of viruses, including HIV, influenza, and herpes simplex virus.
In addition to its antiviral activity, this compound has also been shown to have antitumor and antifungal effects. Studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have potent antifungal activity against a number of fungal species.
特性
IUPAC Name |
1-(4-methylphenyl)-3-[(E)-1-phenylpropylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c1-3-16(14-7-5-4-6-8-14)19-20-17(21)18-15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3,(H2,18,20,21)/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYTYMSYSSSDND-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=S)NC1=CC=C(C=C1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=S)NC1=CC=C(C=C1)C)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methylbenzamide](/img/structure/B5319826.png)

![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5319840.png)
![4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine](/img/structure/B5319855.png)
![1-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5319865.png)
![2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5319870.png)
![N-(3-chlorophenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5319872.png)

![1-(4-fluorophenyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5319886.png)
![1-methyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5319894.png)

![3-fluoro-N-{1-[1-(2-methoxy-2-methylpropanoyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5319914.png)
![ethyl 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5319922.png)
![1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride](/img/structure/B5319937.png)